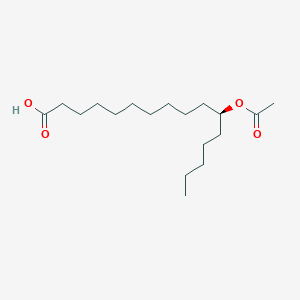![molecular formula C14H22N2O2 B15164562 N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine CAS No. 143339-66-6](/img/structure/B15164562.png)
N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine is an organic compound with a complex structure that includes an ethyl(methyl)amino group attached to a phenyl ring, which is further connected to a propan-2-ylglycine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by the introduction of the glycine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[Ethyl(methyl)amino]phenyl}-N-methylglycine
- N-{4-[Ethyl(methyl)amino]phenyl}-N-ethylglycine
- N-{4-[Ethyl(methyl)amino]phenyl}-N-isopropylglycine
Uniqueness
N-{4-[Ethyl(methyl)amino]phenyl}-N-propan-2-ylglycine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
143339-66-6 |
|---|---|
Fórmula molecular |
C14H22N2O2 |
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
2-[4-[ethyl(methyl)amino]-N-propan-2-ylanilino]acetic acid |
InChI |
InChI=1S/C14H22N2O2/c1-5-15(4)12-6-8-13(9-7-12)16(11(2)3)10-14(17)18/h6-9,11H,5,10H2,1-4H3,(H,17,18) |
Clave InChI |
MSDPPJSBCZKSEO-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=CC=C(C=C1)N(CC(=O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


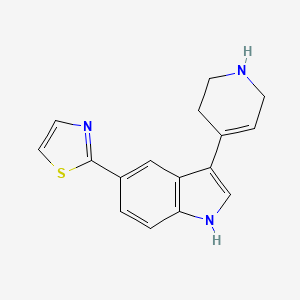

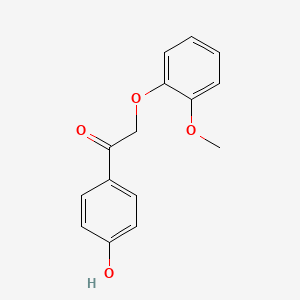
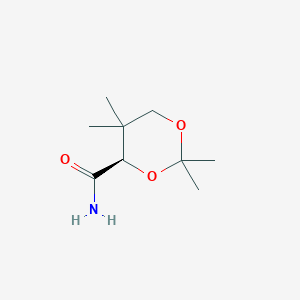
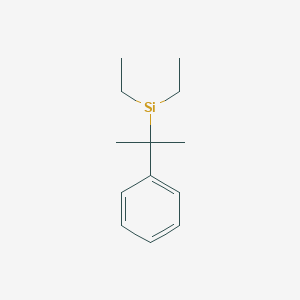
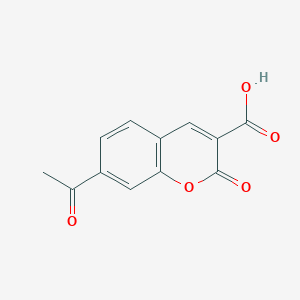
![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
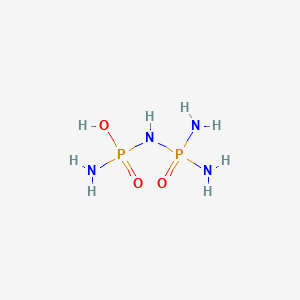
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)
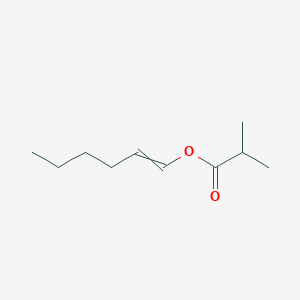

![1,2-Dihydro-3H-pyrazolo[3,4-b]quinoxalin-3-one](/img/structure/B15164580.png)
